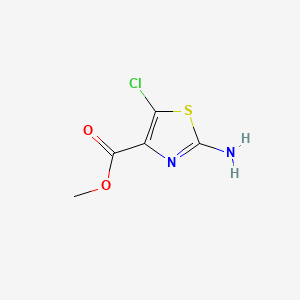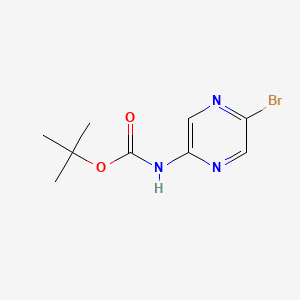
Acétate de 4-azidobutyle
Vue d'ensemble
Description
. This compound is characterized by the presence of an azide group (-N₃) attached to a butyl acetate backbone, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
4-Azidobutanol 1-Acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and bioactive compounds.
Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobutanol 1-Acetate typically involves the reaction of 4-bromobutyl acetate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion (N₃⁻) displaces the bromide ion (Br⁻) from the butyl acetate .
Industrial Production Methods: Industrial production of 4-Azidobutanol 1-Acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azidobutanol 1-Acetate undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Reducing Agents: LiAlH₄, Pd/C, H₂
Solvents: DMSO, CH₃CN
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products:
Primary Amines: Formed from the reduction of the azide group
Triazoles: Formed from cycloaddition reactions with alkynes
Mécanisme D'action
The mechanism of action of 4-Azidobutanol 1-Acetate primarily involves the reactivity of the azide group. In bioconjugation and click chemistry applications, the azide group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated.
Comparaison Avec Des Composés Similaires
4-Azidobutylamine: Similar structure but with an amine group instead of an acetate group.
4-Azidobutanal: Contains an aldehyde group instead of an acetate group.
4-Azidobutanol: Contains a hydroxyl group instead of an acetate group.
Uniqueness: 4-Azidobutanol 1-Acetate is unique due to its combination of the azide group and the acetate ester, which provides distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and bioconjugation applications.
Propriétés
IUPAC Name |
4-azidobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?
A1: 4-Azidobutyl acetate serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, 4-azidobutyl acetate acts as a building block to introduce the desired triazole moiety into the target molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)




![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)








